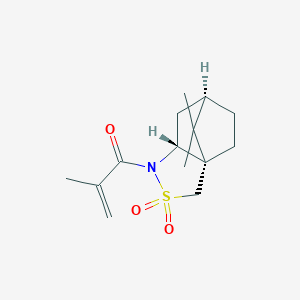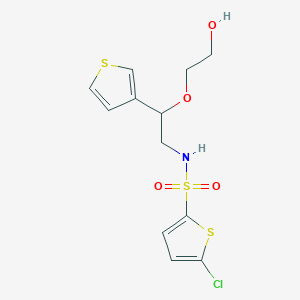![molecular formula C21H17ClN4O2S B2397198 2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide CAS No. 1207030-94-1](/img/structure/B2397198.png)
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that likely contains a benzimidazole group and a pyridinyl group linked by a thioether bond, with an acetamide group attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .Molecular Structure Analysis
The molecular structure likely involves a benzimidazole group and a pyridinyl group linked by a thioether bond, with an acetamide group attached .Scientific Research Applications
Potential Probes for Peripheral Benzodiazepine Receptors
Research indicates that certain imidazo[1,2-a]pyridines derivatives, closely related structurally to the mentioned compound, are high affinity and selective ligands for Peripheral Benzodiazepine Receptors (PBR). These compounds have been synthesized and labeled for potential in vivo studies using SPECT, showcasing their utility in neuropharmacology and diagnostic imaging (Katsifis et al., 2000).
Design and Discovery of Dual Inhibitors
In the realm of medicinal chemistry, derivatives of the compound have been explored for their role as dual inhibitors of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). These studies focus on improving metabolic stability and reducing deacetylation, thereby enhancing the efficacy of potential therapeutic agents (Stec et al., 2011).
ACAT-1 Inhibition for Therapeutic Applications
A particular derivative has been identified as a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), exhibiting significant selectivity over ACAT-2. This discovery underlines the compound's potential for treating diseases associated with ACAT-1 overexpression, highlighting its pharmacological relevance (Shibuya et al., 2018).
Insecticidal Properties
Studies have also ventured into the synthesis of novel heterocycles incorporating a thiadiazole moiety, derived from related compounds, to assess their insecticidal activity against pests like the cotton leafworm. These investigations contribute to the development of new agrochemicals (Fadda et al., 2017).
Antimicrobial and Quantum Calculations
The reactivity of certain acetamide derivatives, including structures analogous to the discussed compound, has been examined for their antimicrobial activity. These studies not only explore the biological applications but also perform quantum calculations to understand the compounds' reactivity and stability, offering insights into their potential as antimicrobial agents (Fahim & Ismael, 2019).
Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin is crucial for maintaining cell structure, chromosome segregation during mitosis, and intracellular transport .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization, effectively preventing the formation of microtubules . This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the microtubule dynamics which is a critical component of the cell cycle . This can lead to cell cycle arrest at the G2/M phase and trigger apoptosis, the programmed cell death . The compound’s antiproliferative activity has been observed in various human cancer cell lines .
Result of Action
The compound’s action results in considerable cytotoxicity in selected human cancer cell lines, with IC50 values ranging from 0.54 to 31.86 μM . It has shown significant activity against the human prostate cancer cell line DU-145 . The apoptosis-inducing ability of this compound was confirmed by various assays .
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(5-chloro-2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O2S/c1-28-18-9-8-13(22)11-17(18)24-19(27)12-29-21-14(5-4-10-23-21)20-25-15-6-2-3-7-16(15)26-20/h2-11H,12H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNYEDQDYCSOSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)
![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)

![N~4~-(2-methylphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2397128.png)
![2-((8-fluoro-5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)ethanone](/img/structure/B2397129.png)





![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4-(trifluoromethyl)benzamide](/img/structure/B2397138.png)
